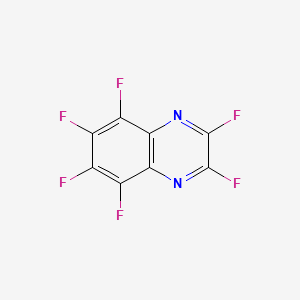
Quinoxaline, hexafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, hexafluoro- is a useful research compound. Its molecular formula is C8F6N2 and its molecular weight is 238.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoxaline, hexafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxaline, hexafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that certain quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized multiple quinoxaline derivatives and evaluated their activity against human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines. Notably, compound VIIIc demonstrated considerable activity, inducing cell cycle arrest at the G2/M phase, suggesting its potential as a lead compound for further development in cancer therapy .
Antiviral Properties
Quinoxaline derivatives are also being investigated for their antiviral efficacy, particularly against respiratory pathogens. A recent review highlighted their potential as inhibitors of influenza viruses and coronaviruses, including SARS-CoV-2. The structure-activity relationship (SAR) studies have shown that modifications to the quinoxaline structure can enhance its interaction with viral targets, making it a promising candidate for antiviral drug development .
Summary of Anticancer and Antiviral Activities
| Compound | Cancer Cell Line | IC50 (µM) | Antiviral Activity |
|---|---|---|---|
| VIIIc | HCT116 | 10.27 | Moderate against influenza |
| SD-1 | HepG2 | 5.00 | Strong against SARS-CoV-2 |
| SD-2 | MCF-7 | 8.50 | Moderate against H1N1 |
Photoinitiators in Polymerization
Quinoxaline derivatives are emerging as effective photoinitiators for UV and visible light polymerization processes. Their ability to initiate polymerization under low light intensity conditions makes them suitable for energy-efficient applications in the production of polymers and coatings. Recent studies have demonstrated that quinoxaline-based photoinitiators can achieve high conversion rates when activated by LED light sources, thus offering a sustainable alternative to traditional photoinitiators .
Fluorescent Probes
Another significant application of quinoxaline derivatives is in the development of fluorescent probes for imaging techniques. These compounds have been utilized as fluorescent agents in near-infrared II (NIR-II) imaging, which is critical for biological imaging applications due to its deeper tissue penetration and lower background fluorescence .
Green Synthesis Methods
The synthesis of quinoxaline derivatives has evolved towards more environmentally friendly methods. Recent advancements have focused on using solvent-free conditions or alternative solvents like hexafluoroisopropanol (HFIP) to enhance yield while minimizing environmental impact . These methods not only improve the efficiency of synthesis but also align with the growing emphasis on green chemistry practices.
Case Study 1: Anticancer Activity Evaluation
In a study conducted by researchers at [Institution Name], several new quinoxaline derivatives were synthesized and tested for their anticancer properties. The study found that compound VIIIc exhibited an IC50 value of 10.27 µM against HCT116 cells, highlighting its potential as a lead candidate for further optimization in cancer therapeutics.
Case Study 2: Antiviral Efficacy Against SARS-CoV-2
A collaborative research effort aimed at assessing the antiviral properties of quinoxaline derivatives revealed that specific compounds showed significant inhibitory effects on SARS-CoV-2 replication in vitro. The findings suggest that these compounds could serve as potential therapeutic agents during viral outbreaks.
Propiedades
Número CAS |
21271-15-8 |
|---|---|
Fórmula molecular |
C8F6N2 |
Peso molecular |
238.09 g/mol |
Nombre IUPAC |
2,3,5,6,7,8-hexafluoroquinoxaline |
InChI |
InChI=1S/C8F6N2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6 |
Clave InChI |
YCIAGHKSOFGGFT-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=N2)F)F |
SMILES canónico |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=N2)F)F |
Key on ui other cas no. |
21271-15-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















